molecular formula C14H20N2O3 B13453800 N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide

Cat. No.: B13453800
M. Wt: 264.32 g/mol
InChI Key: JZVLMDNRFIVPMG-UHFFFAOYSA-N
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Description

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide can be compared with other oxazole derivatives such as:

These compounds share the oxazole core structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]prop-2-enamide

InChI

InChI=1S/C14H20N2O3/c1-3-14(17)15-11-4-6-12(7-5-11)18-9-13-8-10(2)16-19-13/h3,8,11-12H,1,4-7,9H2,2H3,(H,15,17)

InChI Key

JZVLMDNRFIVPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2CCC(CC2)NC(=O)C=C

Origin of Product

United States

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